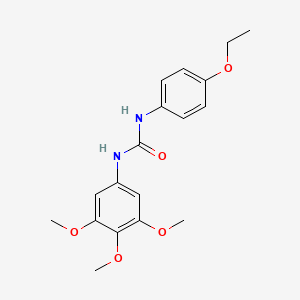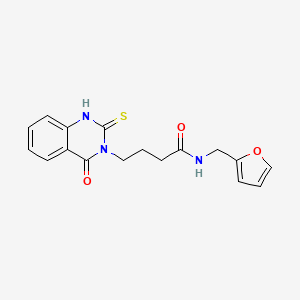
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide, also known as MBTH-N-phenylacetamide, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound belongs to the class of benzothiazole derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with various cellular targets such as enzymes, receptors, and signaling pathways. The compound has also been found to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been shown to possess antitumor properties by inducing apoptosis in cancer cells.
実験室実験の利点と制限
One of the major advantages of using N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide in scientific research is its unique chemical structure and properties. The compound has been found to exhibit various biological activities, which makes it an ideal candidate for drug discovery and development. However, one of the limitations of using N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide. One potential future direction is the development of novel derivatives of the compound with improved solubility and biological activity. Another future direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Additionally, the use of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide as a fluorescent probe for the detection of various biological molecules could be further explored.
合成法
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide involves the reaction of 6-methyl-2-aminobenzothiazole with 4-methylphenylacetyl chloride in the presence of a suitable base. The reaction yields N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide as a white crystalline solid with a high yield. The purity of the compound can be confirmed by different analytical techniques such as NMR, IR, and Mass Spectrometry.
科学的研究の応用
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamidelacetamide has been extensively used in scientific research due to its unique chemical structure and properties. It has been found to exhibit various biological activities such as antioxidant, anti-inflammatory, and antitumor properties. The compound has also been used as a fluorescent probe for the detection of various biological molecules such as proteins, amino acids, and nucleic acids.
特性
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-3-6-13(7-4-11)10-16(20)19-17-18-14-8-5-12(2)9-15(14)21-17/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETGOYFNINARIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)

![2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5803213.png)

![methyl {4-[(dimethylamino)sulfonyl]phenyl}carbamate](/img/structure/B5803236.png)
![3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B5803247.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5803259.png)

![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5803288.png)

![ethyl 4-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5803309.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5803314.png)